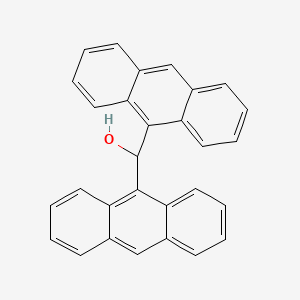

Di(anthracen-9-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

15080-13-4 |

|---|---|

Molecular Formula |

C29H20O |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

di(anthracen-9-yl)methanol |

InChI |

InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H |

InChI Key |

HUMHPRCPHCVCIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di(anthracen-9-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Di(anthracen-9-yl)methanol, a sterically hindered diarylmethanol of interest in materials science and drug development. Due to the limited availability of detailed experimental data in published literature, this document outlines a plausible and robust synthetic route based on established organometallic chemistry. Furthermore, it presents a thorough characterization profile with predicted data derived from the analysis of its constituent anthracene moieties. This guide is intended to serve as a valuable resource for researchers seeking to prepare and characterize this unique molecule.

Introduction

This compound is a fascinating molecule characterized by the presence of two bulky anthracene groups attached to a central carbinol carbon. This significant steric hindrance imparts unique chemical and physical properties to the compound, making it a target of interest for applications in areas such as molecular electronics, host-guest chemistry, and as a scaffold in medicinal chemistry. The large, planar anthracene systems also suggest interesting photophysical properties.

This guide details a proposed synthetic pathway and a comprehensive characterization strategy for this compound.

Proposed Synthesis

The most logical and efficient method for the synthesis of the sterically hindered this compound is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.

In this proposed synthesis, 9-anthracenecarboxaldehyde serves as the electrophile, and 9-anthracenylmagnesium bromide acts as the nucleophile.

Overall Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocols

2.2.1. Preparation of 9-Anthracenylmagnesium Bromide (Grignard Reagent)

The Grignard reagent, 9-anthracenylmagnesium bromide, can be prepared from 9-bromoanthracene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Materials: 9-bromoanthracene, magnesium turnings, iodine crystal (as an initiator), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 9-bromoanthracene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 9-bromoanthracene solution to the flask. The reaction is initiated, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 9-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, reddish-brown mixture.

-

2.2.2. Synthesis of this compound

-

Materials: 9-anthracenecarboxaldehyde, prepared 9-anthracenylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 9-anthracenecarboxaldehyde in anhydrous THF.

-

Cool the solution of 9-anthracenecarboxaldehyde to 0 °C in an ice bath.

-

Slowly add the prepared 9-anthracenylmagnesium bromide solution to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

-

Characterization

Due to the lack of specific published data for this compound, the following characterization data is predicted based on the known spectral properties of anthracene and its derivatives.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₉H₂₀O |

| Molecular Weight | 384.47 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in chlorinated solvents, THF, toluene |

| Melting Point | Expected to be high (>200 °C) due to the large aromatic system |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 7.3 | Multiplet | 18H | Aromatic protons of the two anthracene rings |

| ~6.5 | Doublet | 1H | Methine proton (-CH(OH)-) |

| ~2.5 - 3.5 | Doublet | 1H | Hydroxyl proton (-OH) |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 120 | Aromatic carbons of the anthracene rings |

| ~70 - 80 | Methine carbon (-CH(OH)-) |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1450 | Medium | C=C stretch (aromatic rings) |

| 1200 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 900 - 675 | Strong | C-H bend (out-of-plane aromatic) |

3.2.4. Mass Spectrometry (MS)

| m/z Value | Assignment |

| 384.15 | [M]⁺ (Molecular ion) |

| 367 | [M - OH]⁺ |

| 207 | [M - C₁₄H₉O]⁺ (cleavage of one anthracene group) |

| 178 | [C₁₄H₁₀]⁺ (anthracene fragment) |

3.2.5. UV-Vis Spectroscopy

| λmax (nm) in THF | Description |

| ~254 | Strong absorption typical for the anthracene chromophore |

| ~340, 358, 378 | Fine-structured bands characteristic of the anthracene π-π* transitions |

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the complete characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Grignard reaction represents a viable and efficient route to this sterically demanding molecule. The predicted characterization data offers a solid baseline for researchers to confirm the identity and purity of their synthesized product. The unique structure of this compound warrants further investigation into its properties and potential applications across various scientific disciplines.

An In-depth Technical Guide to CAS Number 15080-13-4 (di-anthracen-9-yl-methanol)

Disclaimer: Publicly available information on the compound with CAS number 15080-13-4, identified as di-anthracen-9-yl-methanol, is exceptionally scarce. Much of the available data pertains to the related but distinct compound, 9-Anthracenemethanol (CAS 1468-95-7). This guide compiles the limited information available for di-anthracen-9-yl-methanol and, where noted, draws parallels to its more studied analog for illustrative purposes. All information should be used with the understanding that it may not be fully representative of the target compound.

Chemical and Physical Properties

The fundamental physicochemical properties of di-anthracen-9-yl-methanol are summarized below. This information is critical for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 15080-13-4 | N/A |

| Molecular Formula | C29H20O | N/A |

| Molecular Weight | 384.47 g/mol | N/A |

| Appearance | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

Synthesis

Below is a conceptual workflow for a potential synthesis.

Caption: Hypothetical synthesis of di-anthracen-9-yl-methanol.

Toxicological and Safety Data

There is no specific toxicological data, such as LD50 values, available for di-anthracen-9-yl-methanol. In a study predicting the genotoxicity of various chemical compounds, it was classified as "n" (non-mutagenic in the Ames test)[1]. However, this is a computational prediction and should not replace experimental validation.

For handling, it is prudent to follow standard safety protocols for aromatic alcohols. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action or any associated signaling pathways for di-anthracen-9-yl-methanol. Its biological activity remains an area for future investigation.

Experimental Protocols

Detailed experimental protocols involving di-anthracen-9-yl-methanol are not available in the scientific literature. Research on this compound would necessitate the development and validation of novel experimental procedures.

References

Spectroscopic Characterization of Di(anthracen-9-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and medicinal chemistry. A thorough understanding of its molecular structure and electronic properties is crucial for its development and application. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide details the principles and experimental protocols for acquiring and interpreting NMR, IR, and UV-Vis spectroscopic data for this compound.

Spectroscopic Data (Hypothetical)

As of the date of this publication, specific, publicly accessible spectroscopic data for this compound is limited. Therefore, this section provides a template for how such data would be presented. The values provided are hypothetical and are intended to serve as a guide for researchers in organizing their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., s, d, t, q, m | Relative No. of H | e.g., Ar-H, CH, OH |

| Value | e.g., s, d, t, q, m | Relative No. of H | e.g., Ar-H, CH, OH |

| Value | e.g., s, d, t, q, m | Relative No. of H | e.g., Ar-H, CH, OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., Ar-C, C-O |

| Value | e.g., Ar-C, C-O |

| Value | e.g., Ar-C, C-O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., Strong, Medium, Weak | e.g., O-H stretch, C-H stretch (aromatic), C-O stretch |

| Value | e.g., Strong, Medium, Weak | e.g., O-H stretch, C-H stretch (aromatic), C-O stretch |

| Value | e.g., Strong, Medium, Weak | e.g., O-H stretch, C-H stretch (aromatic), C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthracene.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Value | Value | e.g., Ethanol | e.g., π → π transitions of the anthracene core |

| Value | Value | e.g., Ethanol | e.g., π → π transitions of the anthracene core |

| Value | Value | e.g., Ethanol | e.g., π → π transitions of the anthracene core* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1][2][3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[2][3]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr, IR grade) or a suitable solvent for thin film preparation

-

FTIR spectrometer with an appropriate sample holder (e.g., KBr pellet press, ATR accessory)

Procedure for Solid Sample (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Procedure for Solid Sample (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[5]

-

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the IR spectrum.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading in the range of 0.1 to 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[6][7]

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has outlined the standard spectroscopic methodologies for the characterization of this compound. While specific data for this compound remains elusive in publicly available literature, the provided experimental protocols for NMR, IR, and UV-Vis spectroscopy offer a robust framework for researchers to obtain and interpret the necessary data. The successful application of these techniques will be instrumental in advancing the scientific understanding and potential applications of this and related compounds.

References

An In-depth Technical Guide to the Photophysical Properties of Di(anthracen-9-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two anthracene moieties linked by a methanol bridge. The photophysical properties of this molecule are expected to be dominated by the anthracene chromophore, a system extensively studied for its characteristic absorption and fluorescence behavior. Anthracene and its derivatives are known for their strong blue fluorescence and have been utilized in a variety of applications, including as fluorescent probes, components in organic light-emitting diodes (OLEDs), and as photosensitizers. Understanding the photophysical properties of this compound is crucial for its potential application in drug development, particularly in areas such as bioimaging and photodynamic therapy.

This technical guide provides a detailed overview of the anticipated photophysical properties of this compound, including its electronic absorption and fluorescence emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Furthermore, it outlines the standard experimental protocols required to quantitatively determine these properties.

Expected Photophysical Properties

The photophysical properties of this compound will be largely governed by the π-electron system of the two anthracene units. The linkage through a methanol bridge may lead to through-space interactions between the two chromophores, potentially influencing the excited state dynamics compared to monomeric anthracene.

The absorption spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit a series of well-defined vibronic bands in the UV region, characteristic of the S₀ → S₁ (π→π*) transition of the anthracene moiety. The fluorescence emission spectrum is anticipated to show a similar vibronically structured profile, appearing as a mirror image of the lowest energy absorption band. In aqueous environments, the fluorescence of anthracene has been observed with excitation at 250 nm, yielding emission peaks at 380 nm, 400 nm, and 425 nm[1].

Table 1: Representative Photophysical Data for Anthracene

| Property | Value | Solvent | Reference |

| Absorption Maxima (λ_abs) | 356.2 nm | Cyclohexane | |

| Molar Extinction Coefficient (ε) at λ_abs | 9,700 cm⁻¹/M | Cyclohexane | |

| Fluorescence Emission Maxima (λ_em) | 380, 400, 425 nm | Water | [1] |

| Fluorescence Quantum Yield (Φ_f) | 0.36 | Cyclohexane | |

| Fluorescence Quantum Yield (Φ_f) | 0.27 | Ethanol | |

| Fluorescence Lifetime (τ_f) | 8.19 ns | Ethanol | [2] |

| Fluorescence Lifetime (τ_f) | 7.58 ns | Cyclohexane | [2] |

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[3][4]. For anthracene in cyclohexane, the quantum yield is reported to be 0.36. The quantum yield of this compound is expected to be of a similar order of magnitude, although intramolecular interactions could potentially lead to quenching or enhancement of the fluorescence.

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of anthracene is in the nanosecond range and is solvent-dependent[2][5]. For instance, in ethanol, the lifetime is 8.19 ns, while in cyclohexane, it is 7.58 ns[2]. The lifetime of this compound is anticipated to be similar, but could be influenced by conformational changes and interactions between the two anthracene units.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the photophysical properties of aromatic compounds like this compound.

For accurate photophysical measurements, it is crucial to use highly purified compounds and spectroscopic grade solvents. The concentration of the sample should be carefully controlled to avoid inner filter effects and aggregation, which can significantly alter the measured properties. Typically, solutions with an absorbance of less than 0.1 at the excitation wavelength are used.

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

-

Prepare a series of solutions of this compound in the desired solvent with known concentrations.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-450 nm).

-

A solvent blank is used as a reference.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

References

- 1. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 5. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fluorescence Quantum Yield of Di-substituted Anthracene Derivatives

A focus on 9,10-Diphenylanthracene as a model compound

For Researchers, Scientists, and Drug Development Professionals

Initial Note on the Target Compound: This guide addresses the core topic of the fluorescence quantum yield of di-substituted anthracene derivatives. The initial request specified "Di(anthracen-9-yl)methanol." However, extensive literature searches did not yield specific photophysical data for a compound with this name, suggesting it may be either exceptionally rare or an alternative nomenclature. To provide a comprehensive and data-rich resource, this guide will focus on a well-characterized and structurally relevant analogue: 9,10-Diphenylanthracene (DPA) . DPA is a benchmark fluorophore with a high quantum yield and serves as an excellent model for understanding the photophysical properties of di-substituted anthracenes.

Introduction to 9,10-Diphenylanthracene (DPA)

9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon that is highly regarded in the field of photochemistry and materials science for its intense blue fluorescence and high fluorescence quantum yield (Φf).[1] Its rigid anthracene core, substituted with two phenyl groups at the 9 and 10 positions, contributes to its exceptional photostability and efficiency as a blue light emitter. These properties have led to its widespread use as a fluorescence standard, a sensitizer in chemiluminescence (e.g., in glow sticks), and as an emitting layer in organic light-emitting diodes (OLEDs).[2][3]

Quantitative Photophysical Data

The fluorescence quantum yield of DPA is known to be sensitive to the solvent environment. The following table summarizes the reported fluorescence quantum yields (Φf) and fluorescence lifetimes (τf) of DPA in various solvents at room temperature (approximately 293 K).

| Solvent | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Citation(s) |

| Cyclohexane | 1.426 | 0.86 - 1.0 | 7.58 | [4] |

| Ethanol | 1.361 | 0.95 | 8.19 | [4] |

| 3-Methylpentane | 1.375 | 0.93 | 7.88 | [4] |

| Benzene | 1.501 | 0.82 - 0.88 | 7.34 | [4][5] |

| Acetone | 1.359 | 0.99 | Not Reported | [1] |

Experimental Protocols

A common and effective method for the synthesis of 9,10-diphenylanthracene is through a Suzuki coupling reaction.[2][6] This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a reaction flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol) in dimethylformamide (2 mL).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01 mmol).

-

Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with cold water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 9,10-diphenylanthracene.[6]

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard.[7] For DPA, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546). The relative quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" and "std" refer to the sample and the standard, respectively.

Materials and Instrumentation:

-

Calibrated fluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

9,10-Diphenylanthracene solution of known concentration in the desired solvent.

-

Standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄) of known concentration.

Procedure:

-

Prepare a series of dilute solutions of both the DPA sample and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

Determine the gradients (slopes) of these plots.

-

Calculate the fluorescence quantum yield of the DPA sample using the equation above, where (I/A) is the gradient of the plot.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors can influence the quantum yield of a molecule like DPA.

For DPA, its high quantum yield can be attributed to its rigid, planar anthracene core which minimizes non-radiative decay pathways such as vibrational relaxation. The phenyl substituents also contribute to the electronic properties that favor efficient fluorescence. However, as seen in the data table, the solvent environment can still modulate the quantum yield. The presence of dissolved oxygen can also lead to quenching of the excited state, thereby reducing the fluorescence quantum yield. Therefore, for accurate measurements, it is often necessary to de-gas the solutions.

Conclusion

9,10-Diphenylanthracene is a cornerstone fluorophore in photophysical studies due to its high fluorescence quantum yield and stability. This guide has provided a summary of its quantitative photophysical data, detailed experimental protocols for its synthesis and the determination of its fluorescence quantum yield, and an overview of the factors that influence its emissive properties. The methodologies and principles outlined here for DPA are broadly applicable to the characterization of other di-substituted anthracene derivatives and are of fundamental importance to researchers in chemistry, materials science, and drug development.

References

- 1. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]

- 2. posters.unh.edu [posters.unh.edu]

- 3. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 7. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Di(anthracen-9-yl)methanol in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Di(anthracen-9-yl)methanol in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility data for the structurally analogous compound, 9-Anthracenemethanol, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining the solubility of aromatic compounds like this compound are provided, along with a visual workflow to guide researchers in their laboratory practices.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a precursor in organic synthesis. Understanding its solubility profile in various organic solvents is crucial for its synthesis, purification, formulation, and application. The solubility of a compound is a fundamental physicochemical property that influences its behavior in solution-based processes.

Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible scientific literature and chemical databases. However, data for the closely related and structurally similar compound, 9-Anthracenemethanol, is available and can provide valuable insights into the expected solubility behavior of this compound. 9-Anthracenemethanol is described as being soluble in common organic solvents[1][2].

This guide summarizes the available solubility data for 9-Anthracenemethanol and presents a generalized, robust experimental protocol for the precise determination of the solubility of this compound.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 9-Anthracenemethanol. This information can be used as a preliminary guide for solvent selection for this compound, though empirical verification is strongly recommended.

| Solvent | Temperature | Solubility | Observations |

| Chloroform | Ambient | 20 mg/mL | Clear to slightly hazy, light yellow to yellow solution[3][4][5]. |

| Methanol | Ambient | 50 mg/mL | Clear (very hazy colorless to yellow and Colorless to Green-Yellow). |

| Hot Methanol | Elevated | Soluble | Very faint turbidity[2][6]. |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a crystalline organic compound such as this compound. This method is considered a gold standard for its reliability[7].

3.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Pipettes and tips

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached between the undissolved solid and the solution. Preliminary experiments can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)

-

3.3. Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Signaling Pathways

Information regarding the interaction of this compound with specific biological signaling pathways is not available in the current body of scientific literature. Research in this area would be necessary to elucidate any potential pharmacological activity.

Conclusion

While direct quantitative solubility data for this compound remains to be formally documented, the information available for the analogous compound, 9-Anthracenemethanol, suggests good solubility in common organic solvents like chloroform and methanol. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for empirical determination. The successful application of this compound in various fields will be underpinned by a thorough understanding of its fundamental physicochemical properties, with solubility being of paramount importance.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 9-Anthracenemethanol | 1468-95-7 [chemicalbook.com]

- 3. 9-蒽甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 9-蒽甲醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. youtube.com [youtube.com]

- 6. 9-Anthracenemethanol, 97% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Di(anthracen-9-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Di(anthracen-9-yl)methanol is a sterically hindered aromatic alcohol. Its structure, featuring two bulky anthracene moieties attached to a central methanol carbon, suggests unique electronic and electrochemical characteristics. The electrochemical behavior of such molecules is of significant interest in various fields, including materials science for organic electronics and medicinal chemistry, where redox processes can be crucial for biological activity.

The core of this compound's electrochemical activity is expected to reside in the anthracene units. Anthracene and its derivatives are known to undergo reversible one-electron oxidation and reduction processes, forming radical cations and anions, respectively. The presence of the bulky substituents at the 9-position of each anthracene ring is likely to introduce significant steric hindrance, which can influence the planarity of the system and, consequently, its electronic and electrochemical properties.

Expected Electrochemical Behavior

Based on studies of similar 9,10-disubstituted anthracene derivatives, the following electrochemical behavior for this compound can be anticipated:

-

Redox Activity of the Anthracene Core : The primary redox events will involve the anthracene π-system. A one-electron oxidation to form a radical cation (A•+) and a one-electron reduction to form a radical anion (A•-) are expected for each anthracene moiety.

-

Steric Effects : The two large anthracene groups attached to the central methanol carbon will likely lead to a non-planar conformation. This twisting can disrupt the π-conjugation across the molecule, potentially leading to electrochemical behavior where the two anthracene units act independently rather than as a single conjugated system.

-

Influence of the Methanol Group : The hydroxyl group is not expected to be electrochemically active within the typical potential window for the anthracene core. However, it may influence the solubility and stability of the radical ions formed, particularly in protic solvents.

Comparative Electrochemical Data of Related Anthracene Derivatives

To provide a quantitative context for the expected electrochemical properties of this compound, the following table summarizes the redox potentials of anthracene and some of its 9,10-disubstituted derivatives. These values are typically reported versus a reference electrode like the Saturated Calomel Electrode (SCE) or Ferrocene/Ferrocenium (Fc/Fc⁺).

| Compound | Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | Solvent/Electrolyte |

| Anthracene | +0.85 | -1.95 | CH₂Cl₂ / 0.1 M TBAPF₆ |

| 9,10-Diphenylanthracene (DPA) | +0.89 | -1.86 | CH₂Cl₂ / 0.1 M TBAPF₆ |

| 9,10-Di(1-naphthyl)anthracene | Not Reported | Not Reported | Not Reported |

| 9,10-Bis(phenylethynyl)anthracene | +0.76 | -1.61 | CH₂Cl₂ / 0.1 M TBAPF₆ |

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, scan rate, etc.).

From this comparative data, it can be inferred that this compound will likely exhibit an oxidation potential slightly higher than that of unsubstituted anthracene, and a reduction potential that may be influenced by the steric hindrance of the bulky substituents.

Hypothetical Experimental Protocol for Electrochemical Characterization

This section outlines a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry (CV).

Materials and Equipment

-

Chemicals :

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (spectroscopic or HPLC grade)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄) as the supporting electrolyte (electrochemical grade)

-

Ferrocene (for internal calibration)

-

High purity argon or nitrogen gas

-

-

Equipment :

-

Potentiostat/Galvanostat with a three-electrode setup

-

Electrochemical cell

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Ag/AgCl or a silver wire pseudo-reference electrode

-

Counter (auxiliary) electrode: Platinum wire or mesh

-

Polishing kit for the working electrode (alumina slurries of different particle sizes)

-

Inert atmosphere glovebox or Schlenk line

-

Experimental Workflow

The general workflow for the electrochemical analysis is depicted in the following diagram:

Caption: General workflow for the electrochemical analysis of this compound.

Step-by-Step Procedure

-

Preparation of Solutions :

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., CH₂Cl₂).

-

Prepare a stock solution of this compound in the electrolyte solution at a concentration of approximately 1 mM.

-

-

Electrode Preparation :

-

Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Measurement :

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the electrolyte solution to the cell and deoxygenate by bubbling with argon or nitrogen for at least 15 minutes.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

-

Add the this compound solution to the cell and continue to maintain an inert atmosphere.

-

Record the cyclic voltammogram of the sample. A typical scan might range from -2.5 V to +1.5 V vs. the reference electrode at a scan rate of 100 mV/s.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

-

-

Internal Calibration :

-

Add a small amount of ferrocene to the solution and record the cyclic voltammogram again.

-

The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple will be used to reference the measured potentials of the analyte.

-

-

Data Analysis :

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.

-

Reference all potentials to the Fc/Fc⁺ couple.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas[1][2][3][4][5]:

-

EHOMO = -[Eox(onset) vs. Fc/Fc⁺ + 4.8] eV

-

ELUMO = -[Ered(onset) vs. Fc/Fc⁺ + 4.8] eV

-

-

The peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV for a reversible n-electron process at room temperature.

-

Logical Relationships in Electrochemical Analysis

The following diagram illustrates the logical relationships between the experimental parameters and the derived electrochemical properties.

Caption: Logical relationships in the electrochemical analysis of this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its expected electrochemical properties can be derived from the extensive literature on related anthracene derivatives. The molecule is anticipated to undergo reversible one-electron redox processes centered on the anthracene moieties, with the steric hindrance from the bulky substituents playing a key role in its electrochemical signature. The provided hypothetical experimental protocol offers a comprehensive guide for researchers to undertake the electrochemical characterization of this and similar sterically hindered aromatic compounds. Such studies are crucial for unlocking the potential of these molecules in advanced materials and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

Methodological & Application

Application Notes and Protocols: Di(anthracen-9-yl)methanol in Organic Electronics

Introduction

Di(anthracen-9-yl)methanol, with its two bulky, chromophoric anthracene units linked by a methanol bridge, presents an intriguing molecular architecture for applications in organic electronics. The anthracene moiety is well-known for its excellent photoluminescence, high charge carrier mobility, and good thermal stability, making it a staple building block for materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

The three-dimensional structure imparted by the central methanol group could potentially disrupt intermolecular stacking, leading to materials with high solid-state photoluminescence quantum yields, a desirable trait for emissive layers in OLEDs. Furthermore, the extended π-conjugation of the anthracene units suggests its potential as a hole-transporting material.

Potential Applications and Key Performance Parameters of Analogous Compounds

Based on the performance of structurally similar di-anthracene derivatives, this compound could be investigated for the following roles:

-

Hole Transport Layer (HTL) in OLEDs and Perovskite Solar Cells: The electron-rich nature of anthracene suggests that this compound could facilitate the transport of holes from the anode to the emissive layer.

-

Emissive Layer (EML) in OLEDs: Anthracene derivatives are known for their blue emission. This compound could function as a blue emitter or as a host for other dopant emitters.

-

Active Layer in OFETs: The potential for ordered molecular packing could lead to efficient charge transport in the transistor channel.

The following tables summarize the performance of various di-anthracene derivatives in organic electronic devices, providing a benchmark for the expected performance of this compound.

Table 1: Performance of Analogous Di-Anthracene Derivatives in OLEDs

| Compound | Role | HOMO (eV) | LUMO (eV) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | EML | -5.7 | -2.8 | 4.78 | Deep-Blue |

| 1,1'-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | EML | -5.8 | -2.7 | 5.48 | Deep-Blue |

| 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) | HTL | -5.23 | -2.11 | 7.05 (in a green phosphorescent OLED) | - |

| Cz-TAn-DMAC | EML | -5.6 | -2.4 | 4.8 | Blue |

| TPA-TAn-DMAC | EML | -5.4 | -2.3 | 4.9 | Deep-Blue |

Table 2: Performance of Analogous Anthracene-Based Materials in Perovskite Solar Cells

| Compound | Role | HOMO (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |

| Anthracene-core with TIPs (AS5) | HTM | -5.18 | - | 17.27 (theoretically predicted) |

| X-shaped Anthracene HTM (X1) | HTM | -5.15 | 2.8 x 10⁻⁴ | - |

| X-shaped Anthracene HTM (X2) | HTM | -5.12 | 3.1 x 10⁻⁴ | - |

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic electronic devices using a novel material like this compound.

General Material Characterization

Protocol 1: Photophysical and Electrochemical Characterization

-

UV-Visible Spectroscopy:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of 10⁻⁵ M.

-

Record the absorption spectrum to determine the absorption maxima (λ_max) and the optical bandgap.

-

-

Photoluminescence Spectroscopy:

-

Using the same solution, excite the sample at its λ_max and record the emission spectrum to determine the emission maximum and the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).

-

-

Cyclic Voltammetry (CV):

-

Prepare a solution of this compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

-

Scan the potential to determine the oxidation and reduction potentials.

-

Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

OLED Device Fabrication and Testing

Protocol 2: Fabrication of a Multilayer OLED

-

Substrate Preparation:

-

Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol.

-

Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit the organic layers sequentially. A typical device architecture could be:

-

ITO / Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) / Hole Transport Layer (HTL) (this compound, 40 nm) / Emissive Layer (EML) (e.g., a blue emitter doped in a host, 20 nm) / Electron Transport Layer (ETL) (e.g., TPBi, 30 nm) / Electron Injection Layer (EIL) (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).

-

-

The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 5-10 Å/s for metals).

-

-

Encapsulation:

-

Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

Protocol 3: OLED Device Characterization

-

Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source meter and a calibrated photodiode to measure the J-V-L characteristics of the device.

-

-

Electroluminescence (EL) Spectrum:

-

Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer.

-

Determine the Commission Internationale de l'Éclairage (CIE) coordinates.

-

-

Efficiency Measurements:

-

Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

-

OFET Device Fabrication and Testing

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

-

Substrate Preparation:

-

Use a heavily n-doped silicon wafer with a thermally grown SiO₂ layer as the gate dielectric.

-

Clean the substrate by ultrasonication in acetone and isopropyl alcohol.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

-

-

Active Layer Deposition:

-

Dissolve this compound in a suitable solvent (e.g., chloroform or chlorobenzene).

-

Deposit the active layer via spin-coating or solution shearing.

-

Anneal the film at an optimized temperature to improve crystallinity.

-

-

Electrode Deposition:

-

Deposit the source and drain electrodes (e.g., Gold) through a shadow mask by thermal evaporation.

-

-

Device Characterization:

-

Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

-

Calculate the field-effect mobility, on/off ratio, and threshold voltage.

-

Visualizations

Caption: Proposed energy level diagram for an OLED using this compound as the HTL.

Caption: General experimental workflow for evaluating this compound in organic electronics.

Application Notes and Protocols for Anthracene-Based Fluorescent Probes in Chemical Sensing

Introduction to Anthracene-Based Fluorescent Probes

Anthracene and its derivatives are a prominent class of fluorophores used in the development of chemical sensors. Their desirable photophysical properties, including high quantum yields, chemical stability, and the ability to undergo significant changes in fluorescence upon interaction with analytes, make them ideal candidates for probe design[2]. The anthracene core can be readily functionalized at the 9-position, allowing for the introduction of specific recognition moieties that can selectively bind to target analytes. This modular design enables the development of probes for a wide range of applications, from environmental monitoring to biomedical imaging[2][3].

The sensing mechanism of many anthracene-based probes relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and aggregation-induced emission (AIE)[2][4]. In a typical PET-based "turn-on" sensor, the fluorescence of the anthracene fluorophore is initially quenched by a nearby electron-rich recognition unit. Upon binding of the analyte, the electron transfer process is inhibited, leading to a significant enhancement in fluorescence intensity[2].

Quantitative Data for Selected Anthracene-Based Probes

The following tables summarize the key performance metrics of several recently developed fluorescent probes based on anthracene derivatives for the detection of various analytes.

Table 1: Performance of Anthracene-Based Probes for Ion Sensing

| Probe Name/Derivative | Analyte | Limit of Detection (LOD) | Response Time | Quantum Yield (ΦF) Change | Solvent System | Reference |

| ANT-Th (2-aminoanthracene and 2-thiophenecarboxaldehyde based) | Cr³⁺ | 0.4 μM | < 1 minute | 0.01 to 0.38 | CH₃CN/HEPES | [2] |

| mito-ACS (Anthracene carboxyamide based) | ClO⁻ | 23 nM | < 6 seconds | Significant increase | PBS | [5] |

| AC-Se (Anthracene carboxyimide-selenide) | HOCl | 36.2 nM | < 4 seconds | 104-fold increase | Not specified | [6] |

| Thioacetal derivatives (1-3) | Hg²⁺ | Not specified | Not specified | Increase upon hydrolysis | THF/PBS | [4] |

Table 2: Performance of Anthracene-Based Probes for Molecule Sensing

| Probe Name/Derivative | Analyte | Quenching Constant/LOD | Response Time | Key Feature | Solvent System | Reference |

| Anthracene-based chalcone (S1) | Picric Acid (PA) | Not specified | Not specified | Aggregation-Induced Emission | Aqueous solution | [3] |

| Anthracene-based chalcone (S1) | 2,4-Dinitrophenol (2,4-DNP) | Not specified | Not specified | Aggregation-Induced Emission | Aqueous solution | [3] |

| 9-anthracenecarboxaldehyde derivatives | H₂S | Not specified | Not specified | Low Cytotoxicity | Not specified | [7] |

Experimental Protocols

General Synthesis of 9-Anthracenemethanol

9-Anthracenemethanol often serves as a precursor for more complex anthracene-based probes[8]. A general and efficient method for its synthesis is the reduction of 9-anthracenecarboxaldehyde.

Materials:

-

9-Anthraldehyde

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend 9-anthraldehyde (1.0 mmol) in ethanol (3.0 mL) in a round-bottom flask.

-

To this suspension, add sodium borohydride (1.0 mmol) portion-wise while stirring at room temperature.

-

Continue stirring for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench the reaction mixture by adding water (2 mL).

-

Extract the aqueous phase with diethyl ether (5 mL).

-

Dry the organic extract over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel to yield pure 9-anthracenemethanol[9].

Protocol for "Turn-on" Fluorescent Sensing of Cr³⁺ using ANT-Th Probe

This protocol is adapted from the sensing application of an anthracene-thiophene Schiff base probe (ANT-Th)[2].

Materials:

-

ANT-Th probe stock solution (e.g., 1 mM in CH₃CN)

-

HEPES buffer solution (pH adjusted as required)

-

Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) in water

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare the working solution of the ANT-Th probe (e.g., 10 μM) in a 6:4 mixture of CH₃CN and HEPES buffer.

-

Record the fluorescence emission spectrum of the probe solution. The free ANT-Th is expected to have low fluorescence (fluorescence-off state).

-

To the cuvette containing the probe solution, add increasing amounts of the Cr³⁺ stock solution.

-

After each addition, mix the solution and allow it to incubate for a short period (e.g., < 1 minute).

-

Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength (e.g., 500 nm) indicates the detection of Cr³⁺[2].

-

To test for selectivity, repeat the experiment with other metal ion solutions instead of Cr³⁺. A selective probe will show a significant fluorescence response only for the target analyte.

-

The limit of detection (LOD) can be calculated based on a signal-to-noise ratio of 3 (S/N = 3) from the fluorescence titration data[2].

Visualization of Signaling Pathways and Workflows

Generalized Sensing Mechanism of a "Turn-On" Anthracene-Based PET Probe

Caption: Generalized PET sensing mechanism for a "turn-on" fluorescent probe.

Experimental Workflow for Fluorescent Probe Sensing

Caption: A typical experimental workflow for evaluating a fluorescent probe.

References

- 1. DI-ANTHRACEN-9-YL-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells [mdpi.com]

- 6. Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]

- 8. 9-Anthracenemethanol - Wikipedia [en.wikipedia.org]

- 9. 9-Anthracenemethanol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Di(anthracen-9-yl)methanol in Materials Science

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of information regarding the applications of Di(anthracen-9-yl)methanol (CAS Number: 15080-13-4) in materials science. The compound, with the linear formula C29H20O, appears to be a rare and not extensively studied chemical.

Efforts to gather data for detailed application notes, experimental protocols, and quantitative analysis were consistently redirected to the more common compound, 9-Anthracenemethanol. This suggests that this compound is not a widely utilized or reported material in the fields of organic electronics, sensor technology, or other advanced materials applications.

One major chemical supplier lists the compound for early discovery research, explicitly stating that analytical data is not collected for it. This further underscores the limited availability of public-domain information necessary to construct the detailed documentation requested.

Further research and development would be required to determine the potential applications and associated protocols for this compound in materials science. Researchers interested in this compound would likely need to engage in foundational research to establish its synthesis, purification, and fundamental photophysical and electronic properties before its potential in material applications can be explored.

Application Notes & Protocols: Incorporation of Di(anthracen-9-yl)methanol into Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Di(anthracen-9-yl)methanol, a key mechanophore, into polymer chains. The inherent mechanoresponsive properties of the dianthracene core allow for the development of stress-sensing materials, self-healing polymers, and targeted drug delivery systems. The protocols outlined below are based on established methods for similar anthracene-containing monomers and can be adapted for specific research needs.

Overview of Incorporation Strategies

This compound can be incorporated into polymers through two primary strategies:

-

As a Bifunctional Chain Extender or Crosslinker in Step-Growth Polymerization: The two hydroxyl groups of this compound can react with complementary functional groups (e.g., isocyanates, acid chlorides) to form polyurethane or polyester chains. In this approach, the dianthracene unit becomes an integral part of the polymer backbone.

-

As a Precursor to a Bifunctional Monomer for Chain-Growth Polymerization: this compound can be functionalized with polymerizable groups (e.g., acrylates, methacrylates) to create a crosslinkable monomer. This monomer can then be copolymerized with other vinyl monomers to introduce the dianthracene mechanophore as a crosslinking unit.

The choice of strategy depends on the desired polymer architecture and the intended application.

Experimental Protocols

Protocol 1: Incorporation as a Chain Extender in Polyurethane Synthesis

This protocol describes the synthesis of a polyurethane network where this compound acts as a chain extender, introducing mechanochemical functionality into the material.

Materials:

-

This compound

-

Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

-

Polyol (e.g., Poly(tetramethylene glycol) (PTMG), Poly(caprolactone) diol (PCL))

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Pre-polymer Synthesis:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amount of polyol and anhydrous THF.

-

Heat the mixture to 60°C with stirring under a nitrogen atmosphere until the polyol is completely dissolved.

-

Add a stoichiometric excess of the diisocyanate dropwise to the polyol solution.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to isocyanate groups).

-

Allow the reaction to proceed at 60°C for 4-6 hours to form the isocyanate-terminated prepolymer.

-

-

Chain Extension with this compound:

-

In a separate flask, dissolve this compound in anhydrous DMF.

-

Cool the prepolymer solution to room temperature.

-

Slowly add the this compound solution to the prepolymer solution with vigorous stirring. The molar ratio of NCO to OH groups should be carefully controlled (typically around 1:1 for a linear polymer or with a slight excess of isocyanate for crosslinking).

-

Continue stirring for 24 hours at room temperature under a nitrogen atmosphere.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or water.

-

Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.

-

Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of the N-H peak around 3300 cm⁻¹), and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. The mechanochemical response can be investigated by subjecting the polymer film to mechanical stress and observing the changes in its fluorescence spectrum.

Protocol 2: Synthesis of a Di(anthracen-9-yl)methyl Dimethacrylate Monomer and its Copolymerization

This protocol details the conversion of this compound into a polymerizable dimethacrylate monomer, followed by its free-radical copolymerization with a comonomer such as methyl methacrylate (MMA).

Part A: Synthesis of Di(anthracen-9-yl)methyl Dimethacrylate (DAMA)

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound and triethylamine (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add methacryloyl chloride (2.2 equivalents) dropwise to the solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure DAMA monomer.

Characterization: The structure of the DAMA monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part B: Free-Radical Copolymerization of DAMA and MMA

Materials:

-

Di(anthracen-9-yl)methyl dimethacrylate (DAMA)

-

Methyl methacrylate (MMA)

-

Azobisisobutyronitrile (AIBN) as an initiator

-

Anhydrous Toluene

Procedure:

-

In a Schlenk tube, dissolve the desired molar ratio of DAMA and MMA in anhydrous toluene.

-

Add AIBN (typically 1 mol% relative to the total monomer concentration).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the sealed tube in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

-

Stop the polymerization by cooling the tube in an ice bath and exposing the solution to air.

-

Precipitate the polymer by pouring the solution into a large volume of cold methanol.

-

Filter the polymer and dry it in a vacuum oven at 50°C.

Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy. The molecular weight and polydispersity can be analyzed by GPC. The crosslinked nature of the resulting polymer can be assessed by solubility tests.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the incorporation of this compound into polymers. These values are starting points and may require optimization for specific applications.

| Parameter | Protocol 1: Polyurethane Synthesis | Protocol 2: Dimethacrylate Copolymerization | Reference/Note |

| This compound Concentration | 0.1 - 0.5 M in DMF | N/A (as monomer) | Optimization may be needed based on solubility. |

| Comonomer(s) | Diisocyanate, Polyol | Methyl methacrylate (MMA) | Other comonomers can be used. |

| Initiator/Catalyst | Dibutyltin dilaurate (DBTDL) | Azobisisobutyronitrile (AIBN) | [1] |

| Initiator/Catalyst Concentration | 0.1 mol% | 1 mol% | Relative to functional groups/monomers. |

| Solvent | THF, DMF | Toluene | Anhydrous conditions are crucial. |

| Reaction Temperature | 60°C (prepolymer), RT (chain extension) | 70°C | |

| Reaction Time | 4-6 h (prepolymer), 24 h (chain extension) | 6-24 h | Monitor reaction progress by appropriate techniques. |

| Typical Polymer Molecular Weight (Mn) | 5,000 - 50,000 g/mol | 10,000 - 100,000 g/mol | Highly dependent on monomer/initiator ratio. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 3.0 | Broader PDI is common for free-radical polymerization. |

| Yield | > 80% | > 70% | Dependent on purification steps. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for incorporating this compound into polymers.

References

Application Notes and Protocols: Di(anthracen-9-yl)methanol as a Versatile Building Block in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a unique V-shaped molecule featuring two bulky, planar anthracene moieties linked by a methanol bridge. This distinctive architecture, coupled with the inherent photophysical properties of the anthracene units, establishes it as a compelling building block for the construction of sophisticated supramolecular assemblies. The anthracene wings can engage in π-π stacking interactions, a fundamental force in the self-assembly of complex structures, while the central hydroxyl group provides a crucial site for hydrogen bonding and further functionalization. These characteristics make this compound and its derivatives promising candidates for applications in chemosensing, molecular recognition, and the development of novel drug delivery systems. While this compound itself is a rare and not extensively documented compound, the principles derived from analogous bis-anthracene systems provide a strong foundation for exploring its potential.

Principle of Application

The utility of this compound in supramolecular chemistry is rooted in its ability to form host-guest complexes. The two anthracene arms create a cleft-like cavity, often referred to as molecular tweezers, capable of binding guest molecules through non-covalent interactions. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The binding of a guest molecule within this cavity can lead to a measurable change in the photophysical properties of the anthracene fluorophores, such as an increase or decrease in fluorescence intensity (turn-on/turn-off sensing) or a shift in the emission wavelength. This phenomenon forms the basis of its application as a fluorescent chemosensor.

Data Presentation

Due to the limited specific data available for this compound, the following table presents representative quantitative data from analogous bis-anthracene fluorescent chemosensors to illustrate the typical parameters measured in host-guest studies.

| Host Compound (Analogous Bis-Anthracene System) | Guest Analyte | Binding Constant (K a , M⁻¹) | Quantum Yield (Φ) Change | Detection Limit | Reference |

| Anthracene-based thioacetals | Hg²⁺ | Not specified | Fluorescence "turn-on" | Low μM range | [1] |

| Anthracene-based probe with thiophene moiety | Cr³⁺ | Not specified | Fluorescence "turn-on" | 0.4 μM | [2] |

| Anthracene-based sensor | Fe³⁺ | Not specified | Fluorescence "turn-on" | Not specified | [3] |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a this compound-like compound and its characterization as a supramolecular host.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a Grignard reaction. This protocol is based on general synthetic methods for diarylmethanols.

Materials:

-

9-Bromoanthracene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Ethyl formate or 9-anthraldehyde

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a solution of 9-bromoanthracene in dry diethyl ether or THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of ethyl formate or 9-anthraldehyde in dry diethyl ether or THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Evaluation of Host-Guest Binding using Fluorescence Spectroscopy

Objective: To determine the binding affinity of this compound with a guest molecule using fluorescence titration.

Materials:

-

Synthesized this compound

-

Guest molecule of interest (e.g., a nitroaromatic compound, a fullerene, or a metal ion)

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-